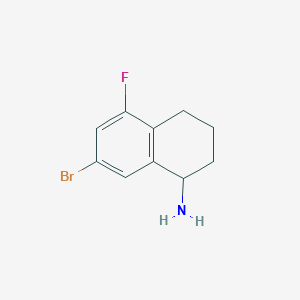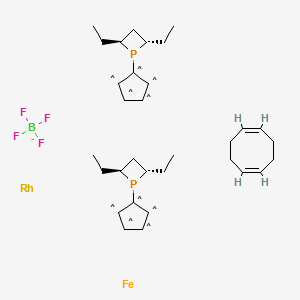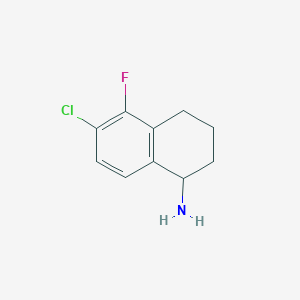
1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10ClFN2 This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an ethane-1,2-diamine moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-fluoroaniline.
Reaction with Ethylene Oxide: The aniline derivative undergoes a reaction with ethylene oxide in the presence of a base to form the corresponding ethanolamine derivative.
Amine Protection: The ethanolamine derivative is then protected using a suitable protecting group, such as a Boc group.
Formation of Diamine: The protected ethanolamine undergoes a reaction with ammonia or an amine source to form the diamine.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Condensation: The diamine can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted phenyl derivatives, oxides, and reduced amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. Additionally, it can interact with receptors to influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine can be compared with similar compounds such as:
1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: This compound has a similar structure but with the fluoro substituent at the 4-position, which may result in different chemical and biological properties.
1-(2-Chloro-3-methylphenyl)ethane-1,2-diamine: The presence of a methyl group instead of a fluoro group can alter the compound’s reactivity and interaction with molecular targets.
1-(2-Bromo-3-fluorophenyl)ethane-1,2-diamine: The bromo substituent can influence the compound’s reactivity in substitution reactions and its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H10ClFN2 |
|---|---|
Molekulargewicht |
188.63 g/mol |
IUPAC-Name |
1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7H,4,11-12H2 |
InChI-Schlüssel |
MDRSNVUIBDECBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)Cl)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)









![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)
